3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one
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Overview
Description
3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a solution of acetophenone is added to a solution of 2,4-dichlorobenzaldehyde in ethanol containing sodium hydroxide. The reaction mixture is stirred at room temperature, leading to the formation of the desired chalcone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chalcones .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and infectious diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the enzyme CYP51, which is involved in the biosynthesis of sterols in certain pathogens. This inhibition disrupts the pathogen’s cell membrane integrity, leading to its death .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features but different applications.
3-(4-Chlorophenyl)-1-cyclopropyl-2-propen-1-one: A similar chalcone with a single chlorine atom on the phenyl ring.
1-(2,4-Dichlorophenyl)-2-nitropropene: Another compound with a similar phenyl ring substitution pattern but different functional groups.
Uniqueness
3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one is unique due to the presence of both the cyclopropyl group and the dichlorophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10Cl2O |
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Molecular Weight |
241.11 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-(2,4-dichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H10Cl2O/c13-10-5-3-8(11(14)7-10)4-6-12(15)9-1-2-9/h3-7,9H,1-2H2/b6-4+ |
InChI Key |
FIIVZQLNVYLNMG-GQCTYLIASA-N |
Isomeric SMILES |
C1CC1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CC1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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